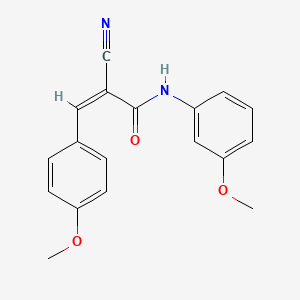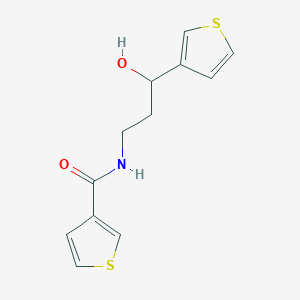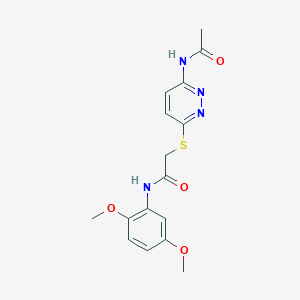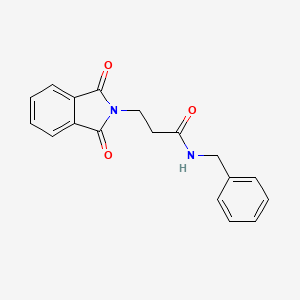
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide is a compound that has been synthesized and studied for various biological activities. It is structurally related to several compounds that have been evaluated for their antiproliferative, anticonvulsant, anti-inflammatory, and antimicrobial properties. The compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group, which is a common feature in molecules with potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds often involves the coupling of different chemical fragments known for their biological activities. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides involves the coupling of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI) . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which affords inhibitors of cancer cell growth .
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was analyzed and found to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H…O hydrogen bonds . The molecular configuration is often stabilized by hydrogen bonding, as seen in the case of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 1,3-dioxoisoindolin-2-yl group can be explored through various reactions. For instance, the oxidation of benzoins to benzils has been used as a step in the synthesis of compounds with antioxidant activity . The reactivity of such compounds can be further understood through computational studies, such as density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide and related compounds are characterized by their spectroscopic data, including IR, UV-Vis, NMR, and mass spectrometry. These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets. The antimicrobial and anticonvulsant activities of these compounds are often correlated with their physicochemical parameters, and specific combinations of structural characteristics can lead to selective biological effects .
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Researchers have synthesized a variety of N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide derivatives with significant anticonvulsant properties. For instance, Kamiński et al. (2015) designed new hybrid anticonvulsants that showed protection in animal models against seizures, indicating their potential as novel antiepileptic drugs (AEDs) with favorable safety profiles compared to traditional AEDs like valproic acid or ethosuximide (Kamiński et al., 2015). Another study by Kamiński et al. (2016) synthesized derivatives acting as hybrid anticonvulsant agents, demonstrating broad spectra of activity across preclinical seizure models, with some compounds showing better safety profiles than existing AEDs (Kamiński et al., 2016).
Anticancer Applications
The anticancer potential of N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide derivatives has been explored, with some compounds exhibiting significant in vitro antitumor activity. For example, a study on 3-benzyl-4(3H)quinazolinone analogues revealed broad-spectrum antitumor activity, indicating the relevance of these compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Compounds related to N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide have also shown antimicrobial and anti-inflammatory activities. Zablotskaya et al. (2013) reported on derivatives that demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action, suggesting a multi-faceted therapeutic potential (Zablotskaya et al., 2013).
Direcciones Futuras
The future directions for “N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide” could include further studies on its potential biological activities, given that similar compounds have shown promising results in preclinical studies . Additionally, more research could be done to elucidate its mechanism of action and to optimize its synthesis.
Propiedades
IUPAC Name |
N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKVAPKROGCLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)
![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)
methanone](/img/structure/B2550194.png)
![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)
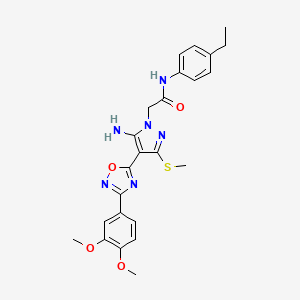
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)
![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)
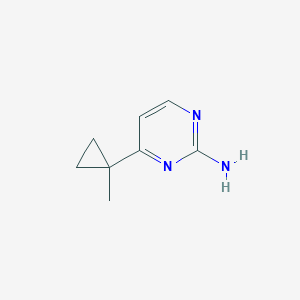
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)
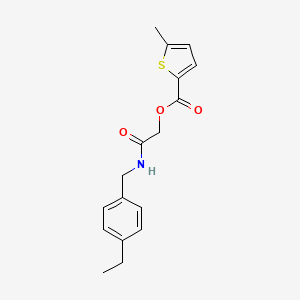
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)
